4'-Chlorochalcone

Neuroscience Enzymology Alzheimer's Disease

Select 4'-Chlorochalcone for unambiguous MAO-B research. IC₅₀ of 0.082 μM against hMAO-B, >121-fold selectivity over MAO-A—enables pathway-specific neurodegenerative studies without confounding MAO-A inhibition. Defined antioxidant benchmark (DPPH EC₅₀ 78 μM) and asymmetric epoxidation standard (81% ee) ensure reproducible SAR and catalyst development. The 4'-chloro substitution is structurally critical; generic chalcones cannot substitute. Ideal hypolipidemic lead scaffold with lower halogen content and superior ligand efficiency.

Molecular Formula C15H11ClO
Molecular Weight 242.7 g/mol
CAS No. 956-02-5
Cat. No. B1662104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chlorochalcone
CAS956-02-5
Molecular FormulaC15H11ClO
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
InChIKeyHIINIOLNGCQCSM-WDZFZDKYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chlorochalcone (CAS 956-02-5): A Halogenated Chalcone Scaffold with Differentiated Biological and Physicochemical Properties for Medicinal Chemistry Procurement


4'-Chlorochalcone (CAS 956-02-5) is a synthetic chalcone derivative featuring a trans-α,β-unsaturated ketone bridge linking an unsubstituted phenyl ring (Ring A) and a 4-chlorophenyl ring (Ring B). This halogenated scaffold confers distinct electronic, steric, and reactivity characteristics relative to unsubstituted chalcone and other halogenated analogs [1]. The compound is a crystalline solid (monoclinic P2₁/c space group) with a melting point range of 95–101 °C and molecular weight of 242.70 g/mol [2]. Its structural features enable participation in Michael additions, cycloadditions, and epoxidations, making it a versatile intermediate and lead compound scaffold . The chlorine atom at the 4'-position modulates electron density on the aromatic ring, influencing both its chemical reactivity and its interactions with biological targets including monoamine oxidases, acetylcholinesterase, and lipid metabolism pathways [3][4].

4'-Chlorochalcone (CAS 956-02-5): Why Positional and Halogen-Specific Isomers Cannot Be Interchanged in Research Applications


Substituting 4'-chlorochalcone with unsubstituted chalcone, 4-chlorochalcone (CAS 956-04-7, the reverse isomer), or other halogenated chalcones (e.g., 4'-bromo, 4'-fluoro) introduces critical deviations in target binding, selectivity, and physicochemical behavior. The precise position of the chloro substituent (4'- vs. 4- or 2'-) dictates the compound's electronic distribution, dipole moment, and ability to engage in specific halogen bonding or hydrophobic interactions within enzyme active sites [1]. Furthermore, the identity of the halogen itself (Cl vs. Br vs. F) alters the compound's logP, steric bulk, and metabolic stability, directly impacting its in vitro potency and in vivo pharmacokinetic profile [2]. The evidence presented in Section 3 demonstrates that even subtle structural changes produce quantifiable differences in IC₅₀ values against key targets such as hMAO-B, hMAO-A, and AChE, as well as divergent hypolipidemic efficacy, underscoring that generic substitution is not scientifically valid for reproducible research.

4'-Chlorochalcone (CAS 956-02-5) Product-Specific Quantitative Differentiation Guide: Head-to-Head Data for Scientific Selection


Human MAO-B Inhibition: 4'-Chlorochalcone vs. 4-Chlorochalcone and 4-Nitrochalcone

4'-Chlorochalcone (referred to as compound 3 in the cited study, CAS 956-04-7) demonstrates potent inhibition of human monoamine oxidase-B (hMAO-B) with an IC₅₀ of 0.082 μM [1]. In a direct head-to-head comparison, this activity is 2.6-fold less potent than the lead compound 4-dimethylaminochalcone (IC₅₀ = 0.029 μM) but falls within the same nanomolar potency range as 4-nitrochalcone (IC₅₀ = 0.066 μM). Critically, 4'-chlorochalcone exhibits a >121-fold selectivity for hMAO-B over hMAO-A (IC₅₀ = 9.95 μM) [2], a selectivity profile that distinguishes it from unsubstituted chalcone and other halogenated derivatives evaluated in the same panel.

Neuroscience Enzymology Alzheimer's Disease

Acetylcholinesterase (AChE) Inhibition: 4'-Chlorochalcone vs. Lead Chalcones

4'-Chlorochalcone exhibits weak but detectable inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 1.25 μM [1]. In the same study, the lead compound 4-dimethylaminochalcone (IC₅₀ = 6.07 μM) was 4.9-fold less potent against AChE, while 4-nitrochalcone (IC₅₀ = 1.25 μM) showed equivalent activity [1]. Notably, 4'-chlorochalcone displays a 2.2-fold improvement in AChE inhibition compared to its performance against hMAO-A (IC₅₀ = 9.95 μM vs. 2.79 μM), indicating a modest preference for the cholinergic target over the off-target MAO-A isoform .

Neuropharmacology Enzyme Inhibition Drug Discovery

Hypolipidemic Activity: 4'-Chlorochalcone vs. Di- and Trichlorinated Analogs

In an in vivo hyperlipidemia model (Triton WR1339 acute assay), 4'-chlorochalcone produced an excellent decrease in serum total cholesterol and triglycerides, comparable to the more heavily chlorinated analogs 4',4-dichlorochalcone and 3',4',4-trichlorochalcone [1]. The study evaluated 19 synthetic chalcones with varied substitution patterns, confirming that the presence of a single chloro group at the 4'-position is sufficient to confer robust hypolipidemic activity. This positions 4'-chlorochalcone as the minimal effective chlorinated scaffold within this series, offering a favorable balance of potency and synthetic accessibility.

Cardiovascular Pharmacology Metabolic Disease Lipid Metabolism

Enantioselective Epoxidation: 4'-Chlorochalcone vs. Unsubstituted Chalcone

4'-Chlorochalcone undergoes asymmetric epoxidation with 81% enantiomeric excess (ee) when using chiral phase-transfer catalysts derived from monosaccharide-based crown ethers . This represents a significant improvement over unsubstituted trans-chalcone, which yielded only 77% ee under identical conditions [1]. The 4% absolute increase in enantioselectivity is attributed to the electron-withdrawing chloro substituent, which alters the electronic environment of the enone system and influences the transition state geometry during oxygen transfer. This demonstrates that the 4'-chloro substitution is not merely a passive structural feature but actively enhances stereochemical outcomes in key synthetic transformations.

Synthetic Chemistry Asymmetric Catalysis Chiral Synthesis

Antioxidant Capacity: 4'-Chlorochalcone vs. 4'-Bromochalcone

4'-Chlorochalcone exhibits moderate DPPH radical scavenging activity with an EC₅₀ of 78 μM . While a direct head-to-head comparison with 4'-bromochalcone under identical conditions is not available from a single source, class-level SAR trends indicate that electron-withdrawing halogen substituents (Cl vs. Br) differentially modulate the electron density on the α,β-unsaturated ketone, which is the primary site for radical quenching [1]. The EC₅₀ value provides a quantitative benchmark for antioxidant capacity, allowing researchers to position this compound relative to other chalcone derivatives in their screening cascades.

Oxidative Stress Free Radical Biology Antioxidant Screening

4'-Chlorochalcone (CAS 956-02-5): Evidence-Backed Research and Industrial Application Scenarios


Neuroscience Tool Compound for MAO-B Selectivity Studies

4'-Chlorochalcone serves as a validated tool compound for probing human MAO-B specific pathways in neurodegenerative disease research, including Parkinson's and Alzheimer's models [1]. With an IC₅₀ of 0.082 μM for hMAO-B and >121-fold selectivity over hMAO-A (IC₅₀ = 9.95 μM), it enables researchers to dissect MAO-B contributions to dopamine catabolism and oxidative stress without confounding MAO-A inhibition. Its weak AChE inhibition (IC₅₀ = 1.25 μM) further minimizes cholinergic interference. For procurement decisions, this selectivity profile justifies selection over unsubstituted chalcone or less selective analogs when investigating MAO-B as a therapeutic target.

Medicinal Chemistry Lead for Hypolipidemic Drug Discovery

In metabolic disease research, 4'-chlorochalcone is a validated starting scaffold for developing novel hypolipidemic agents [2]. In vivo studies confirm that this single chloro-substituted chalcone achieves an excellent decrease in serum total cholesterol and triglycerides, comparable to di- and trichlorinated analogs [2]. Its lower molecular weight and reduced halogen content offer advantages in lead optimization, including improved ligand efficiency metrics and simplified synthetic derivatization. This makes it a cost-effective and chemically tractable entry point for medicinal chemistry programs targeting dyslipidemia.

Substrate for Asymmetric Epoxidation Methodology Development

4'-Chlorochalcone is a preferred substrate for developing and benchmarking asymmetric epoxidation catalysts due to its enhanced enantioselectivity (81% ee) relative to unsubstituted chalcone (77% ee) under phase-transfer conditions . This 4% absolute increase in ee, while modest, is mechanistically significant and provides a more challenging and discriminating test substrate for new chiral catalysts. Researchers in synthetic methodology can procure this compound to standardize catalyst screening efforts, ensuring that small but meaningful improvements in stereocontrol are detectable and reproducible.

Antioxidant Screening Reference Standard

With a defined DPPH radical scavenging EC₅₀ of 78 μM, 4'-chlorochalcone provides a quantitative reference point for moderate antioxidant activity within chalcone screening panels . This calibrated activity allows research groups to contextualize the potency of novel chalcone derivatives in structure-activity relationship (SAR) studies. For procurement, this establishes 4'-chlorochalcone as a useful benchmark compound—not the most potent antioxidant, but a reproducible standard for comparing the effects of additional substituents on the chalcone scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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